Product packaging for Aeruginosin EI461(Cat. No.:)

Aeruginosin EI461

Cat. No.: B1254442
M. Wt: 461.6 g/mol
InChI Key: FEBDAAYWFMTVBF-HYMUMSMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aeruginosin EI461 is a linear tetrapeptide belonging to the aeruginosin family of non-ribosomal peptides, originally isolated from blooms of the cyanobacterium Microcystis aeruginosa . This compound is characterized by the presence of the unique bicyclic alpha-amino acid, 2-carboxy-6-hydroxy-octahydroindole (Choi), at the central position of its structure . The absolute configuration of the natural product has been established as 2S,3aR,6R,7aR, which was confirmed through total synthesis . Like other members of its family, this compound exhibits potent inhibitory activity against various serine proteases, a key mechanism that makes this compound class a promising starting point for drug discovery programs . Its structure features a D-leucine residue and is capped with a C-terminal argininal derivative, a pharmacophore that contributes to its binding affinity in the catalytic pocket of target enzymes . Research on this compound and its analogues is primarily focused on understanding structure-activity relationships to develop novel therapeutic agents targeting enzymes like thrombin, trypsin, and plasmin . This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H35N3O6 B1254442 Aeruginosin EI461

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H35N3O6

Molecular Weight

461.6 g/mol

IUPAC Name

(2S,3aR,6R,7aR)-6-hydroxy-1-[(2R)-2-[[(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide

InChI

InChI=1S/C24H35N3O6/c1-13(2)9-18(26-23(32)21(30)10-14-3-6-16(28)7-4-14)24(33)27-19-12-17(29)8-5-15(19)11-20(27)22(25)31/h3-4,6-7,13,15,17-21,28-30H,5,8-12H2,1-2H3,(H2,25,31)(H,26,32)/t15-,17-,18-,19-,20+,21+/m1/s1

InChI Key

FEBDAAYWFMTVBF-HYMUMSMOSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N1[C@@H]2C[C@@H](CC[C@@H]2C[C@H]1C(=O)N)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)O

Canonical SMILES

CC(C)CC(C(=O)N1C2CC(CCC2CC1C(=O)N)O)NC(=O)C(CC3=CC=C(C=C3)O)O

Synonyms

aeruginosin EI461

Origin of Product

United States

Origin and Biosynthesis of Aeruginosin Ei461

Enzymology of Aeruginosin EI461 Biogenesis

The biosynthesis of aeruginosins is a complex enzymatic process involving several key steps catalyzed by specific enzymes encoded within the aer BGC. mdpi.comacs.orgresearchgate.net The pathway typically involves the activation and incorporation of specific amino acids and other building blocks by NRPS modules, as well as modifications introduced by tailoring enzymes. nih.govnih.govacs.orguzh.ch

Role of Specific Biosynthetic Enzymes in Choi Moiety Formation

A defining feature of aeruginosins is the central 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety. mdpi.comresearchgate.net The biosynthesis of the Choi moiety is a crucial step in the aeruginosin pathway and involves a set of dedicated enzymes. Research indicates that the enzymes AerD, AerE, and AerF are involved in the formation of the Choi unit. mdpi.comacs.orgresearchgate.netrsc.orgnih.govbeilstein-journals.org This process is believed to be initiated from prephenate, an intermediate in the shikimate pathway. mdpi.combeilstein-journals.orgwikipedia.org AerD has been shown to catalyze a prephenate decarboxylation step. beilstein-journals.org While the precise roles of AerE and AerF are still being elucidated, they work in a cascading manner to synthesize and supply Choi to the NRPS machinery. mdpi.comacs.orgresearchgate.net In some strains, AerK is also implicated in Choi formation. mdpi.com The Choi moiety is then loaded and incorporated into the elongating peptide chain by the NRPS module AerG. mdpi.comacs.org

The specific stereochemistry of the Choi moiety in this compound (3a,7a-diepi-L-Choi) suggests variations or specificities in the enzymes involved in its formation compared to the more common L-Choi. acs.orgacs.orguzh.ch

Tailoring Enzymes and Post-Synthetic Modifications (e.g., halogenation, sulfation, glycosylation)

Aeruginosin BGCs encode a variety of tailoring enzymes that contribute to the structural diversity of the final products through post-synthetic modifications. nih.govnih.govacs.orguzh.ch These modifications can include halogenation, sulfation, and glycosylation. nih.govnih.govacs.orgresearchgate.netuzh.ch

Halogenation: Halogenase enzymes can introduce halogen atoms, such as chlorine, into the aeruginosin structure, often at the amino acid in position 2 or the (hydroxy)phenyllactic acid at the N-terminus. researchgate.netuzh.ch

Sulfation: Sulfotransferases can add sulfate (B86663) groups, which have been observed linked to sugar moieties attached to the Choi unit or to glyceric acid derivatives at the N-terminus in some aeruginosins. nih.govnih.govmdpi.comuzh.ch

Glycosylation: Glycosyltransferases are responsible for attaching sugar moieties, typically to the hydroxyl group of the Choi unit, resulting in glycosylated aeruginosins known as aeruginosides. nih.govnih.govresearchgate.netuzh.chnih.gov The aerI gene has been described as a glycosyltransferase catalyzing the transfer of xylose to Choi. nih.govnih.gov These sugar units can be further modified, for example, by esterification with fatty acids. rsc.org

The presence and type of tailoring enzymes vary among different aeruginosin BGCs, leading to the observed structural variations in the aeruginosin family. nih.govasm.orgresearchgate.netasm.org

Structural Characterization and Elucidation of Aeruginosin Ei461

Original Structural Assignment of Aeruginosin EI461

This compound was identified as a modified linear peptide. researchgate.netnih.gov Its structure was initially elucidated as a tetrapeptide containing a Choi core. nih.gov Early structural assignments of aeruginosins, including the Choi core, were primarily based on 2D-NMR studies. nih.govuno.edu

Advanced Spectroscopic Methodologies for this compound Structure Determination

Advanced spectroscopic techniques were crucial in determining the detailed structure of this compound. researchgate.netnih.govnih.gov

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy

Homonuclear and heteronuclear 2D-NMR techniques were extensively used to determine the gross structure of this compound. researchgate.netnih.gov These techniques provide information about the connectivity of atoms within the molecule. 2D-NMR, such as COSY, HSQC, and HMBC, allows for the correlation of protons with other protons and carbons, aiding in the assembly of the molecular framework. researchgate.netnih.govuno.edu Close inspection of NOE correlations from the Choi amide of this compound was particularly informative, revealing an axial hydrogen atom (H-6) at C6 and a cis-fused perhydroindole ring system. uno.eduuno.edu The NOE correlation between H-6 and the ring-junction hydrogens (H-3a and H-7a) suggested a Choi configuration that was unique among previously known aeruginosins. uno.eduuno.edu

High-Resolution Mass Spectrometry (HRMS, HRFABMS)

High-Resolution Mass Spectrometry, specifically High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS), was employed to determine the molecular weight and elemental composition of this compound. nih.govnih.gov HRMS provides accurate mass measurements that can be used to confirm the molecular formula deduced from elemental analysis and spectroscopic data. nih.gov Mass spectrometry analysis has confirmed the production of aeruginosin. researchgate.net The approximate mass range of linear aeruginosins, including this compound, is around 461 Da. dokumen.pub

Determination of Absolute and Relative Stereochemistry of this compound

Determining the absolute and relative stereochemistry of this compound was essential for a complete structural characterization. researchgate.netnih.govnih.gov

Application of Marfey's Method

Marfey's method, coupled with HPLC, was utilized to deduce the relative and absolute stereochemistry of this compound. researchgate.netnih.govnih.govacs.org This method involves derivatizing the amino acid components of the peptide with a chiral reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent. researchgate.netnih.govnih.govacs.org The resulting diastereomers can then be separated and analyzed by HPLC, allowing for the determination of the configuration of the constituent amino acids. researchgate.netnih.govnih.govacs.orguni-freiburg.de Advanced Marfey analysis has also been used in the stereochemical analysis of related compounds. acs.org

Chiral Phase High-Performance Liquid Chromatography (HPLC)

Chiral phase HPLC was used in conjunction with Marfey's method to determine the absolute configuration of the amino acid and hydroxyphenyl lactic acid residues in aeruginosins, including EI461. researchgate.netnih.govnih.govacs.orgresearchgate.netresearchgate.net Chiral HPLC columns are designed to separate enantiomers and diastereomers, making them suitable for analyzing the products of reactions involving chiral molecules or for separating chiral compounds directly. researchgate.netsci-hub.se This technique was instrumental in confirming the stereochemical assignments made through other methods. researchgate.netnih.govnih.govacs.orgresearchgate.net

This compound differs from many other known aeruginosins in the relative and absolute stereochemistry of the Choi-6-hydroxyl substituent and the configuration at the 3a and 7a positions of the Choi core. researchgate.netnih.govresearchgate.netuni-goettingen.deuzh.ch Specifically, this compound possesses a 3a,7a-di-epi-L-Choi core, which has the inverted (R) configuration at both the 3a and 7a positions compared to the (S) configuration in the more common L-Choi. researchgate.netsci-hub.seuzh.ch The stereochemistry of the Choi moiety in this compound is unique among many aeruginosins. uno.eduuno.edu

X-ray Crystallography of Aeruginosin Complexes

X-ray crystallography has played a significant role in confirming the structures and understanding the mechanism of action of aeruginosins, particularly through the analysis of their complexes with target proteins like serine proteases. nih.govnih.govmdpi.com By analyzing the crystal structure of aeruginosin-protease complexes, researchers have gained insights into the binding modes and interactions that contribute to their inhibitory activity. nih.govmdpi.com

For instance, the crystal structure of the complex of aeruginosin 298A with leech thrombin was determined at 2.1 Å resolution, which helped confirm the absolute stereoconfiguration and revealed unexpected interactions relevant for structure-based drug design. nih.gov Similarly, the structure and absolute configuration of oscillarin, another aeruginosin, were confirmed based on NMR data and the crystal structure of its complex with trypsin. nih.gov While direct mention of X-ray crystallography specifically for this compound complexes was not found in the search results, the technique has been broadly applied to aeruginosin-protease complexes to elucidate their inhibitory mechanisms. nih.govnih.govmdpi.com

Revisions and Confirmations of this compound Structure

The structures of several aeruginosins, including this compound, have undergone revisions and subsequent confirmations, often through total synthesis. acs.orgacs.org The total synthesis of this compound has been reported. nih.gov Discrepancies between the spectral data of natural and synthetic samples have sometimes necessitated structural revisions. uzh.ch

This compound is noted for having a variation in the stereochemistry of its Choi residue compared to the more common L-Choi found in most aeruginosins. uzh.chsci-hub.se Specifically, this compound contains 3a,7a-di-epi-L-Choi, which has inverted configurations at the 3a and 7a positions relative to L-Choi. uzh.chsci-hub.se

Mechanism of Biological Activity: Serine Protease Inhibition by Aeruginosin Ei461

General Serine Protease Inhibitory Activity of Aeruginosins

Aeruginosins are a class of linear peptides synthesized through a hybrid non-ribosomal peptide synthase/polyketide synthase pathway in cyanobacteria. mdpi.commdpi.com They are characterized by a conserved structural motif, including the unusual 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety, typically located at a central position within the peptide chain, and often a modified arginine derivative at the C-terminus. mdpi.commdpi.comnih.govrsc.orgasm.orgresearchgate.net Over 130 variants of aeruginosins have been described, exhibiting pronounced structural diversity. rsc.org

These compounds function as potent inhibitors of serine proteases, with inhibitory potencies frequently reported in the low micromolar to low nanomolar concentration range. mdpi.comnih.govresearchgate.netnih.govnih.gov Their inhibitory spectrum includes key enzymes involved in various physiological processes, particularly those within the blood coagulation cascade and digestive system. mdpi.comresearchgate.netmdpi.com Aeruginosins have been shown to inhibit human serine proteases such as thrombin, Factor VIIa, plasmin, and digestive enzymes like trypsin. mdpi.comresearchgate.netmdpi.com

Specific Enzyme Targets of Aeruginosin EI461 and Analogues in vitro

While the aeruginosin family is broadly known for serine protease inhibition, the activity profile of individual congeners, including this compound, can vary depending on their specific structural features.

Trypsin Inhibition Studies and IC50 Values

Research indicates that this compound does not exhibit inhibitory activity against trypsin. mdpi.comnih.govuno.eduresearchgate.net This lack of activity is notably attributed to the absence of a C-terminal arginine derivative in the structure of EI461. mdpi.comnih.govuno.eduresearchgate.net This contrasts with many other aeruginosins, where the C-terminal arginine derivative is considered important for activity against trypsin-like proteases. nih.gov

For context, other aeruginosin variants have demonstrated potent trypsin inhibition. For example, aeruginosin 102-A inhibits trypsin with an IC50 of 0.2 μg/mL, and aeruginosin 102-B has an IC50 of 1.1 μg/mL. uno.edu Suomilide, another aeruginosin, shows inhibitory activity against human trypsin-2 (IC50 4.7 nM), trypsin-3 (IC50 11.5 nM), and trypsin-1 (IC50 104 nM). nih.govjyu.fi Chlorodysinosin A, a potent aeruginosin inhibitor, has an IC50 of 37 nM against trypsin. rsc.orgacs.org

The following table summarizes the reported trypsin inhibitory activity for this compound and selected analogues:

CompoundTarget EnzymeIC50 ValueReference
This compoundTrypsinNo inhibition mdpi.comnih.govuno.eduresearchgate.net
Aeruginosin 102-ATrypsin0.2 μg/mL uno.edu
Aeruginosin 102-BTrypsin1.1 μg/mL uno.edu
SuomilideHuman Trypsin-24.7 nM nih.govjyu.fi
SuomilideHuman Trypsin-311.5 nM nih.govjyu.fi
SuomilideHuman Trypsin-1104 nM nih.govjyu.fi
Chlorodysinosin ATrypsin37 nM rsc.orgacs.org

Thrombin Inhibition Studies and Potency

Similar to its activity against trypsin, this compound has been reported not to inhibit thrombin. uno.edu This lack of thrombin inhibitory activity is also associated with the absence of a C-terminal arginine derivative in its structure. uno.edu

In contrast, many other aeruginosins are well-established potent thrombin inhibitors. Examples include aeruginosin 102-A with an IC50 of 0.04 μg/mL and aeruginosin 102-B with an IC50 of 0.1 μg/mL. uno.edu Aeruginosin 89-B shows high selectivity for thrombin with an IC50 of 0.05 μg/mL, while its stereoisomer, aeruginosin 89-A, is also a potent thrombin inhibitor with an activity of 0.03 μg/mL. uno.edu Aeruginosin 525 has demonstrated potent activity against thrombin. mdpi.com Oscillarin has an IC50 of 28 nM against thrombin. acs.org Chlorodysinosin A is among the most potent inhibitors of thrombin within the aeruginosin family, with an IC50 of 5.7 nM. researchgate.netacs.org

Molecular Mechanisms of Inhibition

Influence of C-Terminal Arginine Derivatives on Inhibitory Activity

The C-terminal portion of aeruginosins plays a crucial role in their serine protease inhibitory activity. Many aeruginosins feature various arginine derivatives at this position, such as argininal (B8454810), argininol, and agmatine (B1664431). nih.gov Research indicates that the nature of this C-terminal modification significantly influences the potency and selectivity of inhibition. For instance, aeruginosins with C-terminal argininal residues have demonstrated a greater propensity to inhibit thrombin compared to those with C-terminal agmatine or argininol. nih.gov

Notably, this compound has been reported to lack a C-terminal arginine derivative. nih.gov This structural characteristic is correlated with a lack of trypsin inhibitory activity in this compound, highlighting the importance of the C-terminal arginine derivative for the inhibitory function against certain proteases. nih.gov

Crystallographic Analysis of Aeruginosin-Protease Complexes

X-ray crystallographic analysis has been instrumental in elucidating the precise mechanism of inhibition by providing detailed insights into the interaction between aeruginosins and serine proteases. nih.gov These studies reveal how aeruginosin molecules bind within the active site of the protease, illustrating the key interactions between specific residues of the inhibitor and the enzyme. Crystallographic data helps to understand the conformational changes that may occur upon binding and the molecular basis for the observed inhibitory potency and selectivity. Analysis of these complexes provides a structural foundation for understanding the binding mode and the critical pharmacophoric elements involved in serine protease inhibition by aeruginosins.

Structure-Activity Relationship (SAR) Studies of this compound and Derivatives

Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to the chemical structure of aeruginosins, including the EI461 scaffold, impact their biological activity. These studies aim to identify the structural features responsible for potent and selective serine protease inhibition.

Effects of Modifications on the Choi Core (e.g., hydroxylation, chlorination, sulfation, glycosylation)

The 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety is a defining characteristic of the aeruginosin family and occupies a central position in the tetrapeptide structure. nih.gov The Choi core itself can undergo various modifications, including hydroxylation, chlorination, sulfation, and glycosylation. nih.gov These modifications contribute significantly to the structural diversity within the aeruginosin family and have been shown to impact biological activity.

This compound is noted for possessing a Choi core with an inverted configuration at the 3a and 7a positions compared to the more common L-Choi isomer, being referred to as D-3a,7a-diepi-Choi or L-diepi-Choi in revised structural assignments. This unique bicyclic alpha-amino acid core in EI461 distinguishes it structurally and is a key feature for SAR investigations. Studies on other aeruginosins with modified Choi cores, such as sulfated or glycosylated variants, indicate that these alterations can influence their interaction with target proteases. For example, a sulfated Choi subunit has been hypothesized to be important for strong inhibition and toxicity in some aeruginosins.

Synthetic Methodologies and Chemical Modifications of Aeruginosin Ei461 and Analogues

Total Synthesis Strategies for Aeruginosin EI461 and Related Aeruginosins

Total synthesis efforts for aeruginosins, including this compound, often involve the convergent coupling of pre-synthesized fragments corresponding to the N-terminal, Choi, and C-terminal moieties. Early synthetic targets in this family included Aeruginosin 298A and 298B, with their total syntheses being accomplished based on structural elucidations nih.govnih.gov. The synthesis of this compound itself has been reported, involving the preparation of both putative and revised structures to confirm the absolute configuration of the Choi core americanelements.comnih.gov.

Total synthesis provides a route to confirm proposed structures and access quantities of these compounds for biological evaluation and further modification nih.govnih.govresearchgate.net. Strategies often involve the stereocontrolled synthesis of the Choi core, followed by sequential peptide couplings with the other building blocks nih.gov.

Synthesis of the Choi Moiety and its Stereoisomers

The Choi moiety, a bicyclic α-amino acid, is a defining feature of aeruginosins. Its synthesis with precise control over the stereochemistry at the 2, 3a, 6, and 7a positions is crucial for accessing specific aeruginosin variants. The most common stereoisomer found in many aeruginosins is L-Choi, with (2S,3aS,6R,7aS) configuration nih.gov. This compound, however, uniquely contains the L-diepi-Choi isomer, characterized by the inverted configuration at the 3a and 7a positions, specifically (2S,3aR,6R,7aR) americanelements.comnih.govnih.gov.

Synthetic routes to the Choi core have been developed from various starting materials, including L-tyrosine and D-tyrosine nih.govnih.gov. One approach involves the stereocontrolled synthesis of L-Choi from L-tyrosine via a route that includes Birch reduction and aminocyclization. The synthesis of the D-diepi-Choi core (an enantiomer of L-diepi-Choi) has been explored using methods involving C-H activation and heterogeneous hydrogenation nih.gov. The synthesis of the L-diepi-Choi present in this compound has been achieved, notably from L-tyrosine nih.gov.

Efforts have also focused on synthesizing ring-oxygenated variants of the Choi core, starting from sugars like D-glucose and D-mannose, to explore their utility in generating aeruginosin analogues. Asymmetric hydrogenation of Diels-Alder adducts has also been reported as an efficient method for synthesizing optically pure octahydroindole derivatives, which serve as the core unit of aeruginosins.

Synthesis of N-Terminal and C-Terminal Moieties

Aeruginosins exhibit structural diversity at both their N- and C-termini. The N-terminus is often occupied by a hydrophobic amino acid or a hydroxylated or halogenated aromatic acid, such as hydroxyphenyllactic acid (Hpla) or phenyllactic acid (Pla), or even short-chain fatty acids. The C-terminus typically features an arginine derivative, including argininal (B8454810), argininol, agmatine (B1664431), or homoarginine.

The synthesis of these diverse terminal moieties is an integral part of aeruginosin total synthesis. For example, the Hpla-Phe-OH fragment, relevant to some aeruginosins, has been prepared through multi-step synthetic routes involving peptide coupling and selective deprotection nih.gov. Agmatine fragments have been prepared from protected diaminobutane derivatives researchgate.net. The incorporation of N-terminal fatty acids has also been demonstrated in the synthesis of aeruginosin variants.

Peptide Coupling Methods in Aeruginosin Synthesis

The assembly of the aeruginosin tetrapeptide backbone involves the formation of amide bonds between the different amino acid and non-amino acid building blocks. Standard peptide coupling methods are employed for this purpose. These methods facilitate the formation of the peptide linkages between the N-terminal moiety, the second amino acid residue, the Choi core, and the C-terminal arginine derivative nih.govnih.govresearchgate.net. The specific coupling reagents and strategies are chosen to minimize epimerization and ensure high yields and purity of the desired product. Sequential coupling of fragments is a common strategy in the total synthesis of these complex peptides nih.govresearchgate.net.

Design and Synthesis of Novel this compound Analogues

The structural diversity observed in naturally occurring aeruginosins and the biological activities they possess have motivated the design and synthesis of novel analogues. These efforts aim to explore structure-activity relationships and develop compounds with improved potency, selectivity, or pharmacokinetic properties.

Structure-Based Design of Aeruginosin-Inspired Inhibitors

The mechanism of action of aeruginosins as serine protease inhibitors has been investigated through techniques like X-ray crystallography, providing valuable insights into their binding modes nih.govnih.gov. This structural information has been utilized in the rational design of aeruginosin-inspired inhibitors nih.govnih.gov. Structure-based design involves understanding the interactions between the aeruginosin scaffold and the protease active site to guide the modification of existing structures or the design of entirely new molecules that mimic the key pharmacophores. This approach has led to the synthesis of novel compounds based on the aeruginosin framework with potent inhibitory activities against target proteases like thrombin and trypsin nih.gov.

Development of Fluorescent-Labeled Aeruginosin Derivatives for Research

Fluorescent-labeled chemical probes are valuable tools in high-throughput screening (HTS) assays and techniques like fluorescence correlation spectroscopy (FCS) for studying the binding affinity of compounds to proteins. pharm.or.jpnih.gov The development of fluorescent-labeled aeruginosin derivatives has been explored to facilitate research into their interactions with target enzymes. pharm.or.jpnih.gov

Solid-phase synthesis has been employed for the design and creation of fluorescent-labeled aeruginosin derivatives. pharm.or.jpnih.gov One approach involved utilizing the phenolic hydroxyl group on the (R)-3-(4-hydroxyphenyl)lactic acid (D-Hpla) residue as an attachment point for a fluorescent label, such as a Rhodamine green derivative. nih.gov This strategy was found to allow for the attachment of the fluorescent tag with minimal loss of biological activity. nih.gov

Fluorescence correlation spectroscopy (FCS) can be used with these fluorescent probes to estimate the binding affinity of aeruginosin derivatives to proteins in solution. pharm.or.jp An appropriate fluorescently labeled derivative has shown results comparable to those obtained from protease inhibition assays, demonstrating the utility of these probes in binding studies. pharm.or.jp

Challenges and Innovations in this compound Chemical Synthesis

The chemical synthesis of aeruginosins, including this compound, presents several challenges due to their complex structures, which feature the unique bicyclic Choi core and often incorporate unusual or modified amino acids. nih.govnih.gov

One significant challenge in the synthesis of aeruginosin analogues, particularly those containing β-halogenated residues, is their susceptibility to base-promoted elimination. acs.org Researchers have developed strategies to circumvent this issue, such as choosing appropriate subtargets for synthesis. acs.org

The total synthesis of this compound itself has been a notable achievement, particularly in clarifying its correct structure. Initially, a putative structure was proposed and synthesized from D-tyrosine. nih.govacs.orgacs.org However, a corrected structure for this compound was later proposed and proven through synthesis starting from L-tyrosine, which yielded the new alpha-amino acid (2S,3aR,6R,7aR)-6-hydroxy-2-carboxyoctahydroindole. nih.govacs.orgacs.org The synthesis involved successive couplings of a dipeptide with L-Hpla and NH4OH, followed by a deprotection step. nih.govacs.orgacs.org This work was crucial in establishing the absolute configuration of the bicyclic core of this compound as 2S,3aR,6R,7aR. acs.orgacs.org

Innovations in aeruginosin synthesis include the development of combinatorial synthesis approaches, particularly solid-phase methods, to generate libraries of aeruginosin derivatives for biological evaluation. pharm.or.jpacs.org Utilizing a silyl (B83357) linker on a polymer support has allowed for the synthesis of numerous derivatives with high purity. pharm.or.jpacs.org

Furthermore, advancements in C-H activation reactions have provided efficient and scalable access to the aeruginosin family of natural products. researchgate.net Strategic use of different C(sp3)-H activation reactions has enabled the large-scale synthesis of the Choi core and provided divergent access to various hydroxyphenyllactic acid (Hpla) subunits. researchgate.net Palladium-catalyzed C-H activation, in particular, has emerged as a powerful tool for the streamlined synthesis of natural products by directly converting unreactive C-H bonds into functional groups. researchgate.net

Another area of innovation lies in the synthesis of the octahydroindole unit of aeruginosins through methods like asymmetric hydrogenation of Diels-Alder adducts. sci-hub.se This approach allows for the synthesis of optically pure Choi derivatives, which are core units of aeruginosins. sci-hub.se

The structural diversity observed in natural aeruginosins, resulting from various recombination processes and accessory enzymes involved in post-synthesis modification, also highlights potential avenues for synthetic modifications to create analogues with altered properties. nih.govmdpi.com These modifications can include glycosylation, ethylation, bromination, chlorination, sulfation, and epimerization. nih.gov

Here is a table summarizing some key aspects of this compound synthesis and modification:

AspectDescription
Core StructureContains the 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety. nih.govmdpi.com
Initial SynthesisBased on a putative structure derived from D-tyrosine. nih.govacs.orgacs.org
Revised SynthesisBased on a corrected structure derived from L-tyrosine, establishing the 2S,3aR,6R,7aR configuration of the Choi core. nih.govacs.orgacs.org
Fluorescent LabelingAttachment via the phenolic hydroxyl group of the D-Hpla residue using solid-phase synthesis. nih.gov
Combinatorial SynthesisSolid-phase methods used to generate diverse libraries of derivatives. pharm.or.jpacs.org
C-H ActivationStrategic use of C(sp3)-H activation for scalable synthesis of core and subunits. researchgate.net
Octahydroindole SynthesisAsymmetric hydrogenation of Diels-Alder adducts used to prepare optically pure Choi derivatives. sci-hub.se
Natural ModificationsIncludes glycosylation, halogenation, sulfation, and epimerization, suggesting synthetic modification points. nih.gov

Ecological and Environmental Context of Aeruginosin Ei461 Production

Occurrence in Cyanobacterial Blooms

Aeruginosins, including various structural variants, are commonly detected in water blooms formed by several genera of cyanobacteria. Key bloom-forming genera known to produce aeruginosins include Microcystis, Planktothrix, Nodularia, and Nostoc. nih.govnih.govtechscience.cngoogle.com The presence of these compounds is a notable feature of the secondary metabolite profiles of these cyanobacteria during periods of high biomass accumulation in natural waters. nih.govtechscience.cn

Studies have reported the occurrence and structural diversity of aeruginosins in blooms of Microcystis aeruginosa, a ubiquitous species frequently associated with harmful algal blooms in eutrophic fresh water. nih.govtechscience.cngoogle.comnih.govamibase.orgmedicinesfaq.com For instance, Aeruginosin 298-A was first isolated from Microcystis aeruginosa. nih.govtechscience.cn Planktothrix species, particularly Planktothrix agardhii, are also recognized producers of aeruginosins, with studies detailing the diversity of these peptides in different Planktothrix strains and blooms. nih.govusp.br Furthermore, aeruginosins have been identified in blooms of Nodularia spumigena, a filamentous diazotrophic cyanobacterium prevalent in brackish water bodies. nih.govgoogle.com More recently, the presence of aeruginosins has also been reported in Aphanizomenon isolated from locations like the Curonian Lagoon. google.comresearchgate.netmdpi.com The structural diversity of aeruginosins observed across these genera and within individual blooms highlights the variability in their production. nih.govnih.govtechscience.cnnih.govusp.br

Role in Cyanobacterial Chemical Ecology

The ecological function of aeruginosins in cyanobacteria is primarily attributed to their potent inhibitory activity against serine proteases. nih.govnih.govtechscience.cngoogle.comnpatlas.org This bioactivity is thought to play a significant role in the chemical ecology of the aquatic environment, potentially providing a competitive advantage to the producing cyanobacteria.

One proposed ecological role is defense against predation. Serine proteases are crucial for the digestive processes of many aquatic organisms, including zooplankton that graze on cyanobacteria. By inhibiting these enzymes, aeruginosins may deter grazing or reduce the efficiency of nutrient uptake by predators like Daphnia, thereby protecting the cyanobacterial colonies. nih.govnih.gov This can contribute to the formation and persistence of dense cyanobacterial blooms.

Beyond defense against grazers, the protease inhibitory activity of aeruginosins may also be involved in mediating interactions with other microorganisms in the environment. While the full extent of these interactions is still being explored, it is hypothesized that aeruginosins could potentially inhibit competing microorganisms that utilize extracellular proteases or interfere with other protease-mediated ecological processes. medicinesfaq.com The production of such bioactive compounds is considered a part of the complex chemical arsenal (B13267) that cyanobacteria deploy to enhance their survival and dominance in competitive aquatic environments. medicinesfaq.com

Evolution of Aeruginosin Biosynthetic Genes in Cyanobacteria

The biosynthesis of aeruginosins is governed by a set of genes typically organized into a biosynthetic gene cluster (BGC), referred to as the aer gene cluster. nih.govnih.govusp.brnih.govuni.luuwm.edu This gene cluster encodes for non-ribosomal peptide synthetases (NRPS) and sometimes polyketide synthases (PKS), as well as tailoring enzymes responsible for the structural modifications observed in different aeruginosin variants. nih.govgoogle.comnih.govuni.lu

Comparative genomic studies of the aer gene clusters in different cyanobacterial genera have provided insights into their evolutionary history. The aer gene clusters found in Microcystis and Planktothrix are suggested to have originated from a common ancestor. nih.govnih.gov The considerable structural diversity observed within the aeruginosin family is believed to have arisen largely through evolutionary mechanisms such as horizontal gene transfer (HGT) and recombination events. nih.govusp.brnih.govuni.lu These processes allow for the exchange of genetic material between different cyanobacterial strains or even other microorganisms, leading to variations in the aer gene cluster composition and subsequent alterations in the synthesized aeruginosin structures. usp.bruni.lu

Future Research Directions for Aeruginosin Ei461

Advanced Studies on Biosynthetic Pathway Engineering

The biosynthesis of aeruginosins is carried out by non-ribosomal peptide synthetases (NRPS) encoded within biosynthetic gene clusters (BGCs). researchgate.netnih.gov Understanding and manipulating these pathways are key areas for future research to potentially create novel analogues and ensure sustainable production. nih.govresearchgate.netmdpi.com

Heterologous Expression of Aeruginosin Biosynthesis Genes

Heterologous expression of the genes involved in the aeruginosin biosynthesis pathway is considered a promising alternative to chemical de novo synthesis for the sustainable production or engineering application of aeruginosin drugs. nih.govresearchgate.netmdpi.com This approach involves transferring the BGC or relevant genes into a suitable host organism for expression and production. researchgate.netacs.org While research on heterologous expression has been explored for other cyanobacterial peptides like microginins, applying this to the specific BGC of Aeruginosin EI461 could enable controlled and potentially scaled-up production. researchgate.netacs.org

Targeted Gene Editing for Novel Aeruginosin Analogue Production

Targeted gene editing techniques, such as CRISPR-based systems, offer precise tools to modify biosynthetic pathways. bioanalysis-zone.comnih.govfrontlinegenomics.com Applying targeted gene editing to the aer gene cluster responsible for this compound biosynthesis could allow for the rational design and production of novel aeruginosin analogues. nih.gov By selectively modifying specific genes or domains within the NRPS machinery, researchers could potentially alter the incorporated amino acids or introduce other structural variations, leading to compounds with modified or improved biological activities. mdpi.comnih.gov

In-Depth Structural and Conformational Analysis of this compound and its Complexes

Detailed structural and conformational information is crucial for understanding the function of this compound and its interactions with target proteins. nih.govmdpi.com

Further High-Resolution Cryo-EM and NMR Studies

High-resolution structural techniques like Cryo-Electron Microscopy (Cryo-EM) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for determining the three-dimensional structures of biomolecules and their complexes. biorxiv.orgresearchgate.netbiologists.com While NMR was used in the initial structural elucidation of this compound, further high-resolution NMR studies could provide more detailed insights into its conformation in solution and its dynamics. nih.govnih.gov Cryo-EM, particularly in integrated workflows with NMR, is powerful for characterizing larger complexes, such as this compound bound to its protease targets. biorxiv.orgresearchgate.netbiologists.comnih.govbiorxiv.org Such studies could reveal the precise binding pose and conformational changes upon complex formation at high resolution. nih.gov

Computational Chemistry and Molecular Dynamics Simulations of Binding Interactions

Computational chemistry and molecular dynamics (MD) simulations are essential tools for complementing experimental structural data and understanding molecular interactions at an atomic level. bioisi.ptwwu.educhemrxiv.orgchemrxiv.org Applying these techniques to this compound could involve simulating its behavior in different environments, predicting its preferred conformations, and studying its binding interactions with target serine proteases. bioisi.ptwwu.edu MD simulations can provide dynamic information about the binding process, including the identification of key residues involved in recognition and binding affinity, and the role of solvation effects. biorxiv.orgbioisi.ptwwu.educhemrxiv.orgchemrxiv.org

Comprehensive Structure-Activity Relationship (SAR) Elucidation

Understanding the relationship between the chemical structure of this compound and its biological activity is fundamental for rational design of improved inhibitors. nih.govresearchgate.netmdpi.com Comprehensive SAR studies involve synthesizing or isolating a series of analogues with systematic structural modifications and evaluating their biological activities. nih.govresearchgate.netmdpi.com For this compound, this would involve exploring the impact of variations in the amino acid residues, modifications to the Choi moiety, and alterations to the C-terminus on its protease inhibitory potency and selectivity. nih.govmdpi.commdpi.com Although some biochemical assays have been performed with aeruginosins, more meticulous delineation of SARs is needed to identify important structural motifs for various biological activities. nih.gov Future SAR studies could focus on establishing specific relationships between particular moieties, such as the P1 arginine derivative (though this compound lacks a C-terminal arginine derivative and did not show trypsin inhibition in one study), and the inhibition of specific proteases like factor VIIa-tissue factor (fVIIa-sTF), for which some aeruginosins have shown inhibitory activity. mdpi.commdpi.com

Data Table: Illustrative Examples of Aeruginosin Research Areas

Research AreaKey Techniques/ApproachesPotential Outcome
Biosynthetic Pathway EngineeringHeterologous Expression, Targeted Gene EditingSustainable Production, Novel Analogues with Modified Properties
Structural and Conformational AnalysisCryo-EM, NMR, Computational Chemistry, Molecular DynamicsHigh-Resolution Structures, Understanding Binding Mechanisms, Conformational Dynamics
Structure-Activity Relationship (SAR) ElucidationSynthesis/Isolation of Analogues, Biological Activity AssaysIdentification of Key Structural Features for Activity, Rational Inhibitor Design

Note: This table is intended to be an interactive representation of the data discussed in the text.

Exploration of Inhibitory Profiles against a Wider Range of Serine Proteases

Existing research indicates that this compound does not exhibit inhibitory activity against commonly tested serine proteases such as trypsin ebi.ac.ukrsc.org. However, a comprehensive exploration of its inhibitory profile against a broader spectrum of serine proteases is warranted. This would involve screening this compound against a diverse panel of proteases beyond the typical targets like trypsin and thrombin, which are potently inhibited by other aeruginosins ebi.ac.ukebi.ac.ukfishersci.pt. While the absence of a C-terminal arginine derivative is strongly implicated in the lack of activity against trypsin-like proteases that recognize arginine at the P1 position ebi.ac.ukrsc.org, investigating interactions with proteases exhibiting different substrate specificities could reveal unexpected binding or weak inhibitory effects. Such studies would definitively confirm the extent of its inactivity and provide valuable data for comparative analyses with bioactive aeruginosins.

Deeper Understanding of Selectivity Mechanisms

The concept of "selectivity mechanisms" for this compound, in the traditional sense of preferential inhibition of one protease over another, is not applicable based on current findings of its general lack of serine protease inhibition nih.govebi.ac.ukrsc.org. Instead, future research should focus on understanding the mechanisms underlying this lack of activity or binding compared to its inhibitory congeners. This involves a deeper investigation into how the unique structural features of this compound, particularly its specific Choi configuration and the absence of the C-terminal arginine derivative, prevent effective interaction with the active sites of serine proteases ebi.ac.ukrsc.orgebi.ac.uk. Comparative structural studies, potentially employing techniques such as high-resolution NMR, computational modeling, and potentially co-crystallography attempts (even if non-inhibitory binding is weak), could provide insights into the molecular basis of this non-interaction. By comparing the binding modes (or lack thereof) of this compound with those of active aeruginosins like Aeruginosin 298A or Aeruginosin 98B complexed with proteases, researchers can delineate the critical structural determinants required for serine protease recognition and inhibition within the aeruginosin family rsc.orgfishersci.ptmdpi.com.

Development of Novel Analytical and Detection Methods for this compound in Research Samples

The analysis and detection of cyanotoxins, including peptide toxins like aeruginosins, in research samples (e.g., cyanobacterial cultures, environmental water samples, biological matrices) are crucial for understanding their distribution, production, and potential ecological roles. While general analytical methods for cyanotoxins exist, the development of specific and sensitive methods for this compound is important due to its unique structure and properties.

Current methods for cyanotoxin analysis include a range of techniques such as microscopy, physicochemical methods, molecular-based methods, biochemical assays (like ELISA), and chemical methods such as High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) rsc.orgchem960.comnih.gov. LC-MS/MS is particularly valuable for its sensitivity and selectivity in identifying and quantifying specific compounds within complex matrices, as demonstrated in the analysis of other cyanotoxins nih.gov.

For this compound, the development of novel analytical methods should leverage its specific structural characteristics. LC-MS/MS based methods, utilizing the compound's unique mass-to-charge ratio and fragmentation pattern, would be highly suitable for its selective detection and quantification in research samples. This would require the availability of purified standards of this compound for method development and validation. Sample preparation techniques, such as solid-phase extraction, would be essential to concentrate the compound and remove matrix interferences, particularly when analyzing complex biological or environmental samples chem960.com.

While biochemical assays like ELISA are widely used for some cyanotoxins (e.g., microcystins targeting the ADDA moiety) , the lack of a known specific enzymatic target for this compound currently limits the applicability of activity-based assays for its detection. However, if future research identifies a specific binding partner or biological activity unrelated to typical serine protease inhibition, the development of specific binding assays or reporter-gene assays could become feasible. Immunological methods, such as the development of antibodies specific to this compound, could also lead to the creation of highly specific ELISA or other immunoassay formats for its detection, provided that the compound is sufficiently immunogenic or haptens can be synthesized.

Q & A

Q. What is the structural composition of Aeruginosin EI461, and how does it influence its serine protease inhibition activity?

this compound is a linear tetrapeptide derived from cyanobacteria, featuring a conserved structure with four residues:

  • Residue 1 : 2-hydroxy-3-phenylpropionic acid (Hpla), often substituted with phenolic or halogen groups.
  • Residue 2 : A non-polar amino acid (e.g., D-Leu).
  • Residue 3 : A bicyclic α-amino acid, (2S,3aR,6R,7aR)-6-hydroxy-2-carboxyoctahydroindole (Choi), which is critical for stereochemical specificity .
  • Residue 4 : Unlike most aeruginosins, EI461 lacks a modified arginine, which may explain its reduced protease inhibition compared to analogs like aeruginosin 298A . Methodological Insight: Structural characterization relies on 2D-NMR, HRFABMS, and Marfey’s method for stereochemical determination .

Q. What methodologies are employed in the isolation and purification of this compound from cyanobacterial samples?

  • Extraction : Hydrophilic extracts of Microcystis aeruginosa blooms are processed using solvent partitioning (e.g., ethyl acetate).
  • Chromatography : Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) separates EI461 from co-occurring peptides like micropeptins .
  • Validation : Purity is confirmed via LC-MS and comparative NMR analysis against synthetic standards .

Advanced Research Questions

Q. How have structural revisions of this compound resolved contradictions in reported bioactivity data?

Initial studies misassigned the stereochemistry of the Choi moiety due to impurities in natural isolates. The revised structure, synthesized from L-tyrosine, confirmed the (2S,3aR,6R,7aR) configuration via X-ray crystallography and optical rotation analysis. This correction aligned EI461’s stereochemistry with its weak thrombin inhibition (IC₅₀ ~1.7 μM) compared to more potent analogs . Methodological Insight: Total synthesis (e.g., dipeptide coupling of D-Leu-3a,7a-diepi-L-Choi with L-Hpla) is critical for validating natural product structures .

Q. What experimental strategies address discrepancies in the stereochemical configuration of this compound across studies?

  • Synthetic Validation : Comparative synthesis of putative and revised structures using enantiomeric starting materials (D- vs. L-tyrosine) clarifies absolute configuration .
  • Advanced NMR : ROESY and NOESY correlations differentiate epimers (e.g., 6-epi-Choi vs. diepi-Choi) .
  • Bioactivity Correlation : Testing synthetic analogs against serine proteases (trypsin, thrombin) links stereochemistry to inhibitory potency .

Q. How can researchers optimize in vitro assays to evaluate the serine protease inhibition efficacy of this compound?

  • Assay Design : Use fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC for thrombin) in 96-well plates, measuring IC₅₀ via fluorescence quenching .
  • Controls : Include known inhibitors (e.g., hirugen) and validate with kinetic assays (Kᵢ determination).
  • Data Interpretation : Address false positives by pre-incubating EI461 with proteases to rule offtime-dependent inhibition .

Data Contradiction and Validation

Q. Why do some studies report conflicting bioactivity data for this compound?

Discrepancies arise from:

  • Natural Sample Variability : Co-occurring isomers (e.g., sulfated or chlorinated Choi derivatives) in field-collected Microcystis may skew results .
  • Assay Conditions : Differences in pH, ionic strength, or protease isoforms (e.g., trypsin-1 vs. trypsin-3) impact IC₅₀ values . Resolution Strategy: Use synthetic standards and standardized protocols (e.g., Clinical and Laboratory Standards Institute guidelines) .

Tables for Key Data

Property This compound Aeruginosin 298A
Residue 4 AbsentModified arginine
Thrombin IC₅₀ (μM) 1.70.5
Choi Configuration (2S,3aR,6R,7aR)(2S,3aR,6S,7aR)
Source Microcystis aeruginosaCultured M. aeruginosa
Key Reference

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.